Dimethyl 4,5-dibromophthalate

Vue d'ensemble

Description

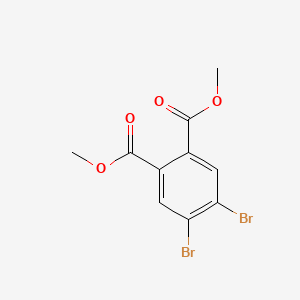

Dimethyl 4,5-dibromophthalate is an organic compound with the molecular formula C10H8Br2O4. It is a derivative of phthalic acid, where two bromine atoms are substituted at the 4 and 5 positions, and the carboxylic acid groups are esterified with methanol. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 4,5-dibromophthalate can be synthesized through the esterification of 4,5-dibromophthalic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The process is as follows:

Starting Material: 4,5-dibromophthalic acid.

Reagent: Methanol.

Catalyst: Sulfuric acid.

Reaction Conditions: The mixture is refluxed for several hours, followed by purification through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified using techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 4,5-dibromophthalate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to form the corresponding dibromo alcohol.

Oxidation: It can be oxidized to form dibromo phthalic anhydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Products include substituted phthalates with various functional groups.

Reduction: The major product is 4,5-dibromo-1,2-benzenedimethanol.

Oxidation: The major product is 4,5-dibromophthalic anhydride.

Applications De Recherche Scientifique

Dimethyl 4,5-dibromophthalate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of dimethyl 4,5-dibromophthalate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the ester groups and subsequent formation of covalent bonds with target proteins.

Comparaison Avec Des Composés Similaires

Dimethyl 4,5-dibromophthalate can be compared with other similar compounds such as:

- Dimethyl 3,4-dibromophthalate

- Dimethyl 2,3-dibromophthalate

- Dimethyl 4,5-dichlorophthalate

Uniqueness:

- Bromine Substitution: The presence of bromine atoms at the 4 and 5 positions makes it more reactive compared to its chlorinated counterparts.

- Reactivity: The bromine atoms enhance its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

Dimethyl 4,5-dibromophthalate (DBP), a derivative of phthalic acid, is an organic compound with significant implications in biological research and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is structurally characterized by two bromine atoms substituted at the 4 and 5 positions of the phthalate ring. This substitution pattern influences its biological interactions and toxicity profile.

- Oxidative Stress Induction : Research indicates that DBP exposure leads to increased levels of reactive oxygen species (ROS) in various biological systems. For instance, studies on zebrafish embryos have demonstrated that DBP enhances oxidative stress, which subsequently affects vascular development by disrupting the expression of genes related to angiogenesis .

- Developmental Toxicity : DBP has been linked to developmental toxicity in aquatic models. In zebrafish studies, exposure to DBP resulted in abnormal development of subintestinal vessels, characterized by reduced vessel area and increased sprouting rates. These effects are attributed to the activation of hypoxia-inducible factor (HIF) pathways and interference with vascular development-related gene expression .

- Absorption and Metabolism : The pharmacokinetics of DBP show high absorption rates in biological systems. In rodent models, up to 90% of orally administered doses were absorbed, with rapid metabolism leading to the formation of monoesters and subsequent elimination via urine .

Case Study 1: Zebrafish Model

A detailed investigation was conducted using zebrafish embryos to assess the impact of DBP on vascular development. The study involved exposing embryos to varying concentrations of DBP (0.4 mg/L to 1.2 mg/L) and measuring outcomes such as body length, yolk sac absorption area, mortality rates, and heart rate.

- Findings :

- Increased oxidative stress was observed at higher concentrations.

- Significant reductions in ventral vessel area were noted.

- The number of abnormal vessel sprouts increased with higher DBP concentrations.

These findings underscore the potential for DBP to disrupt normal vascular development through oxidative mechanisms .

Case Study 2: Toxicological Assessment in Rodents

In a toxicological assessment involving rodents, DBP was administered to evaluate acute toxicity levels. The study found that the acute oral LD50 for DBP ranged between 2 to 6 g/kg body weight, indicating low acute toxicity but raising concerns regarding chronic exposure effects .

Data Summary Table

| Study | Model Organism | Concentration (mg/L) | Key Findings |

|---|---|---|---|

| Zebrafish Development | Zebrafish | 0.4 - 1.2 | Increased ROS; reduced vessel area; increased sprouting |

| Toxicological Assessment | Rodents | Varies | LD50 = 2 - 6 g/kg; low acute toxicity |

Propriétés

IUPAC Name |

dimethyl 4,5-dibromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUAQOPKHCZEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334084 | |

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859299-66-4 | |

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.